N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide
Overview
Description
N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide is a complex organic compound characterized by the presence of benzenesulfonyl, dimethoxyphenyl, and methoxyphenyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the reaction of benzenesulfonyl chloride with 2,4-dimethoxyaniline to form N-(2,4-dimethoxyphenyl)benzenesulfonamide. This intermediate is then reacted with 3-methoxyphenylglycine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N2-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. The methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The glycinamide backbone may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)glycinamide
- N~2~-(Benzenesulfonyl)-N-(3-methoxyphenyl)glycinamide
- N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide
Uniqueness
N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide is unique due to the presence of both 2,4-dimethoxyphenyl and 3-methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the benzenesulfonyl and glycinamide moieties enhances the compound’s versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-29-18-9-7-8-17(14-18)25(32(27,28)20-10-5-4-6-11-20)16-23(26)24-21-13-12-19(30-2)15-22(21)31-3/h4-15H,16H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRPIAWEJOHUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360944 | |
Record name | N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6174-40-9 | |
Record name | N~2~-(Benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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